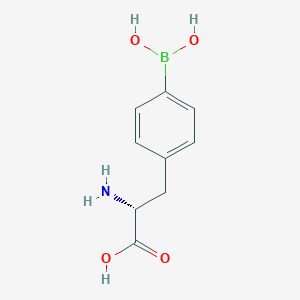

4-Borono-D-Phenylalanin

Übersicht

Beschreibung

4-Borono-D-phenylalanine: is a boron-containing amino acid derivative It is structurally similar to phenylalanine, with a boronic acid group attached to the phenyl ring

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Borono-D-phenylalanine is used as a building block in peptide synthesis and as a reagent in organic synthesis .

Biology: In biological research, it is used to study boron-containing biomolecules and their interactions with biological systems .

Medicine: The most notable application is in boron neutron capture therapy (BNCT) for cancer treatment. 4-Borono-D-phenylalanine selectively accumulates in tumor cells, allowing targeted destruction when exposed to neutron radiation .

Industry: It is used in the development of boron-containing materials and as a precursor in the synthesis of other boron-containing compounds .

Wirkmechanismus

Target of Action

4-Borono-D-phenylalanine (BPA) is a boronated amino acid that exhibits a highly specific affinity for tumors . It has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier . The primary target of BPA is the tumor cells, particularly melanoma cells .

Mode of Action

As an analogue of phenylalanine, a melanin precursor, it has been postulated that melanoma cells selectively take up BPA . The boron-10 isotope in BPA has a high cross section for the reaction with thermal neutrons, generating ionizing particles that can eliminate cancer cells .

Biochemical Pathways

The biochemical pathways affected by BPA are primarily related to its role as a boron carrier in BNCT. The boron-10 isotope in BPA undergoes a nuclear reaction when irradiated with thermal neutrons, producing high-energy alpha particles and lithium-7 ions . These particles have a very short range in tissue, causing localized damage to the cells in which the reaction occurs, primarily tumor cells .

Pharmacokinetics

The pharmacokinetics of BPA have been studied in animal models. For example, in a study with nude rats with intracerebral melanoma, BPA was administered intraperitoneally . The study found that the concentration of boron in the tumor was dependent on the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood .

Result of Action

The result of BPA’s action is the selective destruction of tumor cells during BNCT. The boron-10 isotope in BPA, when irradiated with thermal neutrons, produces high-energy alpha particles and lithium-7 ions that cause localized damage to the cells in which the reaction occurs . This leads to the elimination of cancer cells, particularly in malignant melanomas .

Action Environment

The action of BPA is influenced by several environmental factors. The effectiveness of BNCT is dependent, in part, upon the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood . Therefore, factors that influence this concentration gradient, such as the administration protocol and dose of BPA, can affect the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

4-Borono-D-phenylalanine interacts with various biomolecules in the body. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . This interaction plays a crucial role in the compound’s function in biochemical reactions.

Cellular Effects

The cellular effects of 4-Borono-D-phenylalanine are primarily observed in its role in BNCT. The compound is selectively delivered to cancer cells, where it undergoes a nuclear reaction upon exposure to low-energy thermal neutrons, producing high-energy alpha particles and lithium ions that can eliminate cancer cells .

Molecular Mechanism

The molecular mechanism of 4-Borono-D-phenylalanine involves its interaction with biomolecules and its role in BNCT. The compound is taken up by cancer cells, where it undergoes a nuclear reaction upon exposure to thermal neutrons, resulting in the production of high-energy alpha particles and lithium ions . These particles have a high linear energy transfer, causing cytotoxic effects against the cancer cells .

Temporal Effects in Laboratory Settings

The effects of 4-Borono-D-phenylalanine over time in laboratory settings have been studied. For instance, a study showed that there were no differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue using the same administration protocol .

Dosage Effects in Animal Models

The effects of 4-Borono-D-phenylalanine vary with different dosages in animal models. A study showed that the accumulation of 4-Borono-D-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models .

Metabolic Pathways

4-Borono-D-phenylalanine is involved in the metabolic pathway of phenylalanine. The initial and rate-limiting step in the complete catabolism of phenylalanine to CO2 and water is its hydroxylation to tyrosine, a reaction catalyzed by the phenylalanine hydroxylating system .

Transport and Distribution

4-Borono-D-phenylalanine is transported and distributed within cells and tissues. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly LAT-1 . This transportation is crucial for the compound’s role in BNCT.

Subcellular Localization

Given its role in BNCT, it is likely that the compound is localized in areas where it can interact with thermal neutrons, leading to the production of high-energy alpha particles and lithium ions .

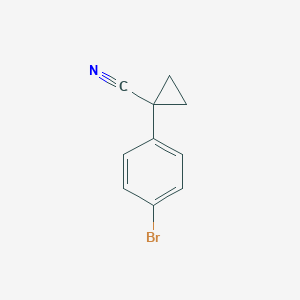

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Borono-D-phenylalanine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated phenylalanine derivative in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 4-Borono-D-phenylalanine often involves optimizing the Suzuki-Miyaura cross-coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Borono-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Diols or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Boronate esters.

Vergleich Mit ähnlichen Verbindungen

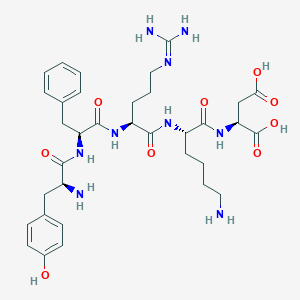

- 4-Borono-L-phenylalanine

- 4-Iodo-L-phenylalanine

- 4-Aminophenylboronic acid

Comparison: 4-Borono-D-phenylalanine is unique due to its specific uptake by tumor cells and its effectiveness in BNCT. Compared to 4-Borono-L-phenylalanine, the D-isomer may have different biological properties and uptake mechanisms. 4-Iodo-L-phenylalanine and 4-Aminophenylboronic acid have different functional groups, leading to different reactivity and applications .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370208 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-49-9 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dihydroxyboryl-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.